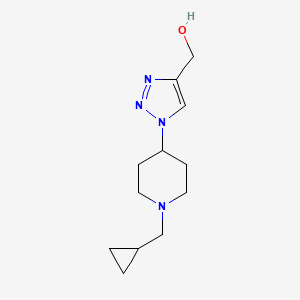

(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

描述

This compound features a triazole core linked to a piperidine ring substituted with a cyclopropylmethyl group and a hydroxymethyl moiety.

属性

IUPAC Name |

[1-[1-(cyclopropylmethyl)piperidin-4-yl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)12-3-5-15(6-4-12)7-10-1-2-10/h8,10,12,17H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXQOUXRMJUMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)N3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule with a complex structure that includes a piperidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

- Molecular Formula : C12H20N4O

- Molecular Weight : 236.31 g/mol

- CAS Number : 2098076-05-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications. Notably, the structure of the compound suggests it may interact with biological targets such as enzymes and receptors.

The mechanism of action is believed to involve:

- Binding Affinity : The hydroxymethyl group and the piperidine ring enhance binding to specific biological targets.

- Enzyme Interaction : Potential inhibition or modulation of enzyme activity, which could affect metabolic pathways.

Anticancer Potential

Research has suggested that compounds with similar structures can inhibit cancer cell proliferation. The unique binding properties of this compound may allow it to act on specific cancer-related pathways, making it a candidate for further investigation in oncology.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. This suggests similar potential for our compound. |

| Enzyme Inhibition | Research indicates that compounds with piperidine structures can inhibit certain kinases involved in cancer progression. This raises the possibility that this compound may exhibit similar effects. |

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Triazole Derivative A | Similar triazole structure | Antifungal activity |

| Piperidine Derivative B | Piperidine ring | Anticancer effects through kinase inhibition |

相似化合物的比较

Comparison with Similar Compounds

The compound’s uniqueness lies in its cyclopropylmethyl-piperidine substituent, which distinguishes it from structurally related triazole derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Substituent Effects on Bioactivity: The cyclopropylmethyl group in the target compound may confer metabolic stability compared to linear alkyl chains (e.g., isopentyl in ), as cyclopropane rings resist oxidative degradation .

Impact of Heterocycle Position :

- Piperidine positional isomerism (e.g., 2-yl vs. 4-yl in ) alters the spatial orientation of the molecule, affecting interactions with hydrophobic pockets in target proteins.

Pharmacokinetic Considerations: The hydroxymethyl group improves aqueous solubility, critical for oral bioavailability, but may reduce membrane permeability compared to non-polar analogs .

Research Findings and Implications

- Antimicrobial and Anticancer Potential: Triazole-piperidine hybrids are frequently explored for their dual antimicrobial and anticancer activities. For example, {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) , while chloropyridine analogs showed IC₅₀ values of ~10 µM in breast cancer cell lines . The target compound’s cyclopropyl group may enhance these activities by improving target affinity.

- Synthetic Accessibility : Click chemistry remains the most efficient route for triazole synthesis, but the cyclopropylmethyl-piperidine moiety may require specialized alkylation or Grignard reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。